![molecular formula C7H3BrF3IO B1271999 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene CAS No. 845866-78-6](/img/structure/B1271999.png)
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a chemical compound with the molecular weight of 366.9 . Its IUPAC name is 1-bromo-3-iodo-5-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is 1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H . The InChI key is SJEYHNDEVIRTLB-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a solid or liquid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .Scientific Research Applications
Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene
1-Bromo-3-(trifluoromethoxy)benzene can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
Synthesis of Atropisomeric Diphosphine Ligand
This compound can also be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand known as (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
Incorporation into Small Molecules in Life Science Research
After nitrogen, fluorine is probably the next most favorite hetero-atom for incorporation into small molecules in life science-oriented research . The trifluoromethoxy group, which is part of the 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene molecule, is finding increased utility as a substituent in bioactives .
Use in Pharmaceutical Research
Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could potentially be used in the development of new pharmaceuticals .
Development of Fluorinated Drugs
There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . The trifluoromethoxy group in 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could contribute to this trend .
Preparation of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Ion
Although this application is related to a different but similar compound, 1,3-Bis(trifluoromethyl)-5-bromobenzene, it’s worth mentioning that it is used to prepare the tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations . It’s possible that 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could be used in a similar manner.
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It’s known to undergo diels-alder reactions with lithium diisopropylamide (lda) in thf and furan, yielding corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Biochemical Pathways
The compound’s ability to undergo diels-alder reactions suggests it may influence pathways involving these types of reactions .
Result of Action
Its ability to undergo diels-alder reactions suggests it could potentially form new compounds with biological activity .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene can be influenced by various environmental factors. These include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present .
properties
IUPAC Name |
1-bromo-3-iodo-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYHNDEVIRTLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375597 |
Source
|
Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene | |
CAS RN |
845866-78-6 |
Source
|
Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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